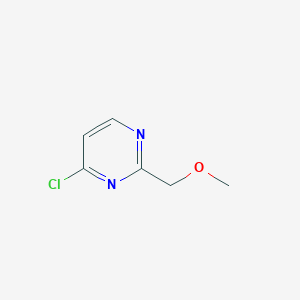

4-Chloro-2-(methoxymethyl)pyrimidine

Description

BenchChem offers high-quality 4-Chloro-2-(methoxymethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(methoxymethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(methoxymethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVFDJMABYSNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-Chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8)

Executive Summary

4-Chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8) is a high-value heterocyclic building block extensively utilized in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Characterized by its electron-deficient pyrimidine core and the strategic placement of a methoxymethyl group at the C2 position, this compound serves as a critical electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.

Its structural utility lies in the C4-chlorine atom , which acts as a labile leaving group, allowing for the rapid construction of complex molecular architectures found in kinase inhibitors (e.g., CDK, JAK families) and antiviral agents. Furthermore, the 2-(methoxymethyl) moiety functions as a robust, lipophilic ether linkage that can modulate the pharmacokinetic profile (logP, metabolic stability) of the final drug candidate or serve as a masked precursor to a hydroxymethyl group.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 105950-89-8 |

| IUPAC Name | 4-Chloro-2-(methoxymethyl)pyrimidine |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| SMILES | COCC1=NC(=CC=N1)Cl |

| InChI Key | UQVFDJMABYSNMW-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid (low melting solid) |

| Boiling Point | ~237–240 °C (Predicted at 760 mmHg) |

| Density | ~1.23 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1][2][3][4] |

| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |

Synthesis & Production Technologies

The industrial synthesis of 4-Chloro-2-(methoxymethyl)pyrimidine is typically achieved through a convergent route involving the condensation of an amidine precursor with a three-carbon electrophile, followed by deoxy-chlorination.

Retrosynthetic Analysis

The pyrimidine ring is constructed via a [3+2] condensation strategy. The C2-methoxymethyl group is introduced early via 2-methoxyacetamidine , while the C4-chlorine is installed in the final step to avoid handling unstable chlorinated intermediates.

Optimized Laboratory Protocol

Step 1: Cyclocondensation

-

Reagents: 2-Methoxyacetamidine hydrochloride, Ethyl 3,3-diethoxypropionate (or Sodium formylacetate equivalent), Sodium Methoxide (NaOMe).

-

Solvent: Ethanol or Methanol.

-

Mechanism: The amidine nitrogen attacks the ester carbonyl, followed by cyclization onto the aldehyde/acetal carbon.

-

Conditions: Reflux for 4–6 hours.

-

Intermediate: 2-(Methoxymethyl)pyrimidin-4(3H)-one (Tautomer: 4-hydroxy-2-(methoxymethyl)pyrimidine).

Step 2: Deoxy-chlorination

-

Reagents: Phosphorus Oxychloride (POCl₃).[5]

-

Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

-

Conditions: Heat to 80–100°C for 2–4 hours.

-

Workup: Quench carefully into ice water (exothermic hydrolysis of excess POCl₃), extract with Dichloromethane (DCM), and wash with NaHCO₃.

-

Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Caption: Convergent synthesis route from nitrile and ester precursors to the chloropyrimidine core.

Reactivity & Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly electrophilic due to the inductive electron-withdrawing effect of the ring nitrogens and the chlorine atom.

-

Amination: Reacts rapidly with primary and secondary amines (e.g., piperazines, anilines) in the presence of a base (DIPEA, K₂CO₃) to form 4-aminopyrimidines. This is the primary reaction used in medicinal chemistry to attach the scaffold to a pharmacophore.

-

Etherification: Reacts with alkoxides to form 4-alkoxypyrimidines.

-

Suzuki-Miyaura Coupling: The C4-Cl bond can participate in Palladium-catalyzed cross-coupling reactions with boronic acids to install aryl or heteroaryl groups.

Stability of the Methoxymethyl Group

The 2-(methoxymethyl) group is generally stable under basic SNAr conditions. However, it serves as a latent hydroxymethyl equivalent :

-

Deprotection: Treatment with Boron Tribromide (BBr₃) or strong Lewis acids can cleave the methyl ether, revealing the primary alcohol (2-hydroxymethyl), which can be further oxidized to a carboxylic acid or aldehyde.

Reaction Scope Diagram

Caption: Divergent reactivity profile demonstrating SNAr utility and side-chain modification potential.

Handling, Safety, and Stability

Hazard Identification (GHS)[5]

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H227: Combustible liquid.

-

EUH014: Reacts violently with water (if residual POCl₃ is present) or hydrolyzes slowly to generate HCl.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen. Moisture causes hydrolysis of the C-Cl bond to the pyrimidinone.

-

Temperature: Refrigerate (2°C to 8°C) for long-term stability.

-

Container: Teflon-lined caps or sealed ampoules.

Applications in Drug Discovery[9]

Kinase Inhibitor Development

The 2-(methoxymethyl)pyrimidine motif is a bioisostere often used to optimize solubility and metabolic stability in kinase inhibitors.

-

Case Study (General): In the development of CDK (Cyclin-Dependent Kinase) and JAK (Janus Kinase) inhibitors, the pyrimidine ring acts as the "hinge binder," forming hydrogen bonds with the kinase ATP-binding pocket. The C4-substituent extends into the solvent-exposed region, while the C2-methoxymethyl group can interact with the ribose-binding pocket or improve lipophilicity (LogD) to enhance cell permeability.

Agrochemicals

Derivatives of 4-chloro-2-(methoxymethyl)pyrimidine are intermediates in the synthesis of sulfonylurea herbicides and novel fungicides, where the pyrimidine ring provides essential receptor affinity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 105950-89-8. Retrieved from [Link]

- European Patent Office.Process for the preparation of 2-substituted-4-chloropyrimidines. (General reference to standard pyrimidine synthesis methodologies).

-

Organic Syntheses. Synthesis of 2-substituted pyrimidines from amidines and beta-keto esters. Coll. Vol. 4, p. 638. Retrieved from [Link]

Sources

Chemical structure and molecular weight of 4-Chloro-2-(methoxymethyl)pyrimidine

The following technical guide details the chemical structure, synthesis, and applications of 4-Chloro-2-(methoxymethyl)pyrimidine.

Advanced Scaffold for Medicinal Chemistry & Agrochemical Synthesis[1]

Executive Summary

4-Chloro-2-(methoxymethyl)pyrimidine is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Distinguished by the lability of its C4-chlorine atom and the physicochemical modulation provided by the C2-methoxymethyl ether, this compound serves as a critical intermediate for Nucleophilic Aromatic Substitution (SNAr) reactions. It is widely employed in the development of kinase inhibitors (e.g., JAK, CDK families) and modern agrochemicals requiring pyrimidine cores with optimized solubility profiles.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

This section consolidates the fundamental data required for identification and stoichiometric calculations.

| Property | Data |

| IUPAC Name | 4-Chloro-2-(methoxymethyl)pyrimidine |

| CAS Number | 105950-89-8 |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| Monoisotopic Mass | 158.025 g/mol |

| Physical State | White to off-white crystalline solid or low-melting semi-solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |

| Storage | 2–8°C; Hygroscopic; Store under inert atmosphere (Argon/Nitrogen) |

Structural Analysis

The molecule features a pyrimidine ring substituted at the 2-position with a methoxymethyl group and at the 4-position with a chlorine atom.[1][2]

-

C4-Chlorine: The chlorine is highly activated for displacement due to the electron-deficient nature of the pyrimidine ring (para-like position to N1 and ortho-like to N3).

-

C2-Methoxymethyl: This group acts as a non-labile steric and electronic modifier. Unlike a methyl group, the oxygen atom introduces H-bond accepting capability and alters the lipophilicity (LogP), often improving the metabolic stability or solubility of the final drug candidate.

Synthesis & Manufacturing Protocols

The synthesis of 4-Chloro-2-(methoxymethyl)pyrimidine typically follows a convergent route involving the condensation of an amidine with a

Retrosynthetic Analysis

The most robust disconnection involves the C4-Cl bond and the pyrimidine ring formation.

-

Chlorination: Conversion of the tautomeric 4-hydroxy (or 4-oxo) intermediate using phosphoryl chloride (POCl₃).

-

Cyclization: Condensation of 2-methoxyacetamidine with an appropriate electrophile (e.g., ethyl propiolate or a

-keto ester derivative).

Validated Synthetic Workflow

Note: This protocol describes the standard industrial approach for 2-substituted-4-chloropyrimidines.

Step 1: Amidine Formation

-

Reagents: Methoxyacetonitrile + Sodium Methoxide (cat.) + Ammonia (or Ammonium Chloride).

-

Process: The nitrile is converted to the imidate and subsequently to 2-methoxyacetamidine hydrochloride.

Step 2: Pyrimidine Ring Closure

-

Reagents: 2-Methoxyacetamidine HCl + Ethyl propiolate (or Ethyl 3-ethoxyacrylate).

-

Conditions: Basic conditions (NaOEt/EtOH), reflux.

-

Intermediate: 2-(Methoxymethyl)pyrimidin-4(3H)-one (often exists in equilibrium with the 4-hydroxy tautomer).

Step 3: Chlorination (The Critical Step)

-

Reagents: 2-(Methoxymethyl)pyrimidin-4(3H)-one + POCl₃ (Phosphoryl chloride).

-

Catalyst:

-Dimethylaniline or DMF (Vilsmeier-Haack conditions). -

Protocol:

-

Suspend the hydroxypyrimidine in neat POCl₃ (5–10 equiv).

-

Add catalytic amine base.

-

Heat to reflux (approx. 105°C) for 2–4 hours until gas evolution (HCl) ceases.

-

Workup: Remove excess POCl₃ in vacuo. Pour residue onto crushed ice/water (exothermic hydrolysis). Extract immediately with Dichloromethane (DCM) to prevent hydrolysis of the product.

-

Visualized Synthesis Pathway

Figure 1: Convergent synthesis route from methoxyacetonitrile to the target chloropyrimidine.[3][4]

Reactivity Profile & Applications

The utility of 4-Chloro-2-(methoxymethyl)pyrimidine lies in its predictable reactivity pattern. It is a "privileged scaffold" for SNAr reactions.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 3 withdraw electron density, making the carbons at positions 2, 4, and 6 susceptible to nucleophilic attack.

-

Regioselectivity: Since position 2 is blocked by the methoxymethyl group, nucleophiles attack exclusively at position 4.

-

Leaving Group: Chloride is an excellent leaving group in this heteroaromatic system.

Common Nucleophiles:

-

Primary/Secondary Amines: Yields 4-aminopyrimidines (Kinase inhibitor cores).

-

Alkoxides: Yields 4-alkoxypyrimidines.

-

Suzuki-Miyaura Coupling: The C-Cl bond can also participate in Palladium-catalyzed cross-couplings to form C-C bonds (biaryls).

Reaction Workflow Diagram

Figure 2: Divergent reactivity profile showing SNAr and Palladium-catalyzed coupling pathways.

Analytical Characterization Standards

To validate the identity of synthesized or purchased material, the following spectral signatures are expected.

| Technique | Expected Signals / Fragmentation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.60 (d, 1H, H-6 pyrimidine), δ 7.40 (d, 1H, H-5 pyrimidine), δ 4.60 (s, 2H, -CH₂-O-), δ 3.50 (s, 3H, -O-CH₃). |

| LC-MS (ESI+) | [M+H]⁺ = 159.0 / 161.0 (Characteristic 3:1 Chlorine isotope pattern). |

| ¹³C NMR | Expected peaks at approx. 170 ppm (C2), 160 ppm (C4), 158 ppm (C6), 118 ppm (C5), 74 ppm (CH₂), 59 ppm (CH₃). |

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use only in a chemical fume hood. Avoid contact with skin and eyes.

-

Storage Stability: The C-Cl bond is stable, but the compound can hydrolyze slowly to the 4-hydroxy derivative if exposed to moisture for prolonged periods. Store in a desiccator or under inert gas.

References

-

PubChem Compound Summary. 4-Chloro-2-(methoxymethyl)pyrimidine (CID 14306130).[5] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. Product Specification: 4-Chloro-2-(methoxymethyl)pyrimidine.[6]Link

-

Barth, M., et al. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[7] Molbank, 2017(3), M923. (Provides analogous protocols for chlorination of 2-substituted pyrimidines). Link

-

Enamine Store. Building Blocks: Pyrimidines. (Commercial source verifying CAS 105950-89-8).[6] Link

Sources

- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 2. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]

- 3. heteroletters.org [heteroletters.org]

- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 5. PubChemLite - 4-chloro-2-(methoxymethyl)pyrimidine (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. 4-chloro-2-(methoxymethyl)pyrimidine | 105950-89-8 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

Technical Guide: Solubility Profiling & Solvent Selection for 4-Chloro-2-(methoxymethyl)pyrimidine

The following technical guide details the solubility profile, physicochemical characteristics, and experimental protocols for 4-Chloro-2-(methoxymethyl)pyrimidine .

Part 1: Executive Summary & Physicochemical Profile[1][2]

4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8) is a critical heterocyclic building block used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical kinase inhibitors. Its reactivity is defined by the electrophilic C4 position (susceptible to SNAr) and the ethereal side chain at C2, which imparts specific solubility characteristics distinct from simple chloropyrimidines.

This guide addresses the lack of standardized solubility data in open literature by providing a predictive solubility landscape based on Structure-Property Relationships (SPR) and defining validated protocols for empirical determination.

Structural & Physicochemical Attributes

The solubility behavior of this compound is governed by the competition between its lipophilic pyrimidine core and the polar methoxymethyl ether tail.

| Property | Value / Characteristic | Impact on Solubility |

| Physical State | Liquid / Low-melting Solid | High miscibility potential with organic solvents; low lattice energy barrier to dissolution. |

| LogP (Predicted) | ~1.61 | Moderately Lipophilic. Prefers organic phases over aqueous media. |

| H-Bond Donors | 0 | Aprotic. Cannot donate H-bonds; relies on accepting H-bonds from solvents like water/alcohols. |

| H-Bond Acceptors | 3 (2 Ring N, 1 Ether O) | Good solubility in protic solvents (Alcohols) and polar aprotics (DMSO, DMF). |

| Dipole Moment | Moderate | Soluble in medium-polarity solvents (DCM, Ethyl Acetate). |

Part 2: Solubility Landscape & Solvent Compatibility

The following classification is derived from the compound's Hansen Solubility Parameters (HSP) profile and empirical data from analogous chloropyrimidine derivatives (e.g., 2,4-Dichloropyrimidine).

Predicted Solubility Map

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (Miscible) | Excellent dipole-dipole matching. Primary choice for extraction and chromatography. |

| Polar Aprotics | DMF, DMSO, DMAc, Acetonitrile | High (Miscible) | Strong interaction with the electron-deficient pyrimidine ring. Ideal for SNAr reactions. |

| Esters & Ethers | Ethyl Acetate, THF, MTBE, 2-MeTHF | High | The methoxymethyl group enhances compatibility with ether/ester solvents compared to bare chloropyrimidines. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble due to H-bonding with ring nitrogens. Solubility increases significantly with temperature.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate | "Borderline" solubility. Likely miscible as a liquid but may phase separate at low temperatures ( |

| Aqueous Media | Water, Phosphate Buffer (pH 7.[2]4) | Low (< 1 g/L) | The hydrophobic aromatic ring dominates. Solubility is pH-independent as the pyrimidine is weakly basic ( |

Critical Process Implications

-

Extraction: Dichloromethane or Ethyl Acetate are the superior choices for extracting the compound from aqueous reaction quenches.

-

Crystallization: Since the compound is a liquid/low-melting solid, "crystallization" is often replaced by distillation or column chromatography . If a solid derivative is formed, Heptane/Ethyl Acetate mixtures are standard antisolvent systems.

-

Reaction Solvent: For nucleophilic substitution, THF or Acetonitrile provides a balance of solubility and easy removal. DMF is reserved for high-temperature forcing conditions.

Part 3: Experimental Protocols

As quantitative data varies by batch purity and temperature, researchers must validate solubility empirically.

Protocol A: Rapid Visual Solubility Screening (Tier 1)

Objective: Determine approximate solubility range (Miscible, Soluble, Insoluble) for process solvent selection.

-

Preparation: Dispense 100 mg of 4-Chloro-2-(methoxymethyl)pyrimidine into a clear 4 mL glass vial.

-

Titration: Add the test solvent in distinct aliquots:

-

Step 1: Add 100 µL (1:1 v/w). Vortex for 30s. Observe.

-

Clear Solution?

Miscible/Highly Soluble (>1000 g/L) .

-

-

Step 2: If insoluble, add 900 µL (Total 1 mL). Vortex.

-

Clear Solution?

Soluble (~100 g/L) .

-

-

Step 3: If insoluble, add 9.0 mL (Total 10 mL). Vortex/Sonicate.

-

Clear Solution?

Slightly Soluble (~10 g/L) .

-

-

Step 4: If solid/droplets persist

Insoluble (<10 g/L) .

-

-

Observation: Note any phase separation (oiling out) or precipitation.

Protocol B: Thermodynamic Solubility Determination (HPLC)

Objective: Precise quantification for formulation or kinetic studies.

-

Saturation: Add excess compound (approx. 200 mg) to 2 mL of solvent in a crimp-top vial.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24 hours using a thermomixer (1000 rpm).

-

Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter supernatant through a 0.22 µm PTFE syringe filter (prevents adsorption of lipophilic compounds).

-

Note: Pre-saturate the filter with 200 µL of solution to minimize loss.

-

-

Quantification: Dilute filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).

-

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation, derived from the solubility profile.

Figure 1: Solvent selection logic flow based on the solubility and reactivity profile of 4-Chloro-2-(methoxymethyl)pyrimidine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575230, 4-Chloro-2-methoxypyrimidine (Analogous Structure). Retrieved February 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-Methoxy-2-(methoxymethyl)-6-methylpyrimidine (Physicochemical Analog). Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: 4-Chloro-2-(methoxymethyl)pyrimidine in Medicinal Chemistry

This guide provides an in-depth technical analysis of 4-Chloro-2-(methoxymethyl)pyrimidine , a bifunctional heterocyclic building block used in the synthesis of kinase inhibitors, metabolic enzyme modulators, and agrochemicals.

Executive Summary

4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8) is a pharmacophore-enabling intermediate characterized by two distinct reactive handles: an electrophilic chloride at the C4 position and a chemically versatile methoxymethyl ether at the C2 position.

In drug discovery, this scaffold is valued for its ability to introduce a pyrimidine core with enhanced aqueous solubility (relative to 2-alkyl analogs) while serving as a masked precursor for hydroxymethyl-functionalized bioactive molecules. It is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors , Sorbitol Dehydrogenase (SDH) inhibitors , and various agrochemical fungicides .

Chemical Profile

| Property | Data |

| CAS Number | 105950-89-8 |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.58 g/mol |

| Physical State | Colorless to pale yellow liquid / Low-melting solid |

| Boiling Point | ~230°C (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| Key Functionality | SɴAr Electrophile (C4-Cl), H-Bond Acceptor (Ether) |

Synthetic Utility & Rationale

Medicinal chemists select this building block not merely for the pyrimidine ring, but for the specific physicochemical properties conferred by the C2-methoxymethyl group.

The "Why" Behind the Molecule

-

Solubility Modulation: The ether oxygen acts as a weak hydrogen bond acceptor, lowering the LogP compared to a C2-ethyl or C2-propyl group. This is crucial for improving the pharmacokinetic (PK) profile of lipophilic kinase inhibitors.

-

Masked Alcohol Functionality: The methoxymethyl group functions as a robust ether under basic SɴAr conditions but can be selectively demethylated (using BBr₃ or BCl₃) to reveal a primary alcohol (-CH₂OH). This allows for late-stage diversification of the lead molecule.

-

Metabolic Stability: Unlike a terminal alcohol, the methyl ether is generally resistant to rapid glucuronidation, prolonging the half-life of the drug candidate while retaining polar interactions in the binding pocket.

Synthesis & Preparation

The industrial and laboratory preparation of this compound follows a convergent synthesis starting from methoxyacetamidine.

Core Synthesis Workflow

-

Condensation: Reaction of 2-methoxyacetamidine (often as the hydrochloride salt) with ethyl propiolate or a beta-keto ester equivalent (e.g., ethyl 3-ethoxyacrylate).

-

Cyclization: Formation of the intermediate 4-hydroxy-2-(methoxymethyl)pyrimidine (tautomer of the pyrimidinone).

-

Chlorination: Deoxychlorination using Phosphorus Oxychloride (POCl₃) to install the C4-chloride.

Caption: Convergent synthesis route from amidine precursors to the chlorinated building block.

Key Reaction Pathways & Protocols

The versatility of 4-Chloro-2-(methoxymethyl)pyrimidine lies in its orthogonal reactivity. The C4-chlorine is highly reactive toward nucleophiles, while the C2-ether remains stable until specifically targeted for cleavage.

A. Nucleophilic Aromatic Substitution (SɴAr)

This is the primary reaction used to attach the pyrimidine core to amine-bearing scaffolds (e.g., anilines, piperidines).

Protocol: C4-Amination with an Aniline Derivative

-

Reagents: 4-Chloro-2-(methoxymethyl)pyrimidine (1.0 eq), Aniline derivative (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

-

Solvent: n-Butanol or Isopropanol (Protic solvents accelerate SɴAr on pyrimidines via H-bonding activation).

-

Conditions:

-

Dissolve reactants in the solvent.

-

Heat to 80–100°C for 4–12 hours.

-

Monitor by LC-MS for disappearance of the chloride (M+H 159).

-

Workup: Concentrate in vacuo, partition between EtOAc/NaHCO₃, and purify via silica flash chromatography.

-

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Used to install carbon substituents (aryl/heteroaryl) at the C4 position.

Protocol:

-

Catalyst: Pd(dppf)Cl₂ (5 mol%).

-

Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).

-

Solvent: Dioxane/Water (4:1).

-

Temp: 90°C under inert atmosphere (N₂/Ar).

C. Demethylation (Ether Cleavage)

Converts the methoxymethyl group into a hydroxymethyl group.

Protocol:

-

Reagent: Boron Tribromide (BBr₃), 1M in DCM.

-

Conditions: -78°C to 0°C.

-

Mechanism: Lewis acid complexation with the ether oxygen followed by nucleophilic attack of bromide.

-

Note: This step is usually performed after the C4-substitution to prevent side reactions at the chlorine.

Caption: Divergent reactivity map showing the three primary modification pathways.

Case Studies in Drug Discovery

Case Study 1: Sorbitol Dehydrogenase (SDH) Inhibitors

-

Context: SDH inhibitors are explored for treating diabetic complications (neuropathy, retinopathy).[1]

-

Role of Scaffold: The pyrimidine ring serves as the central connector. The 2-methoxymethyl group was identified in SAR (Structure-Activity Relationship) studies as a key feature that maintains water solubility while fitting into the enzyme's binding pocket without incurring the metabolic liability of a primary alcohol.

-

Outcome: Patent literature (e.g., US 6,414,149) highlights pyrimidine derivatives where the C2-substituent is critical for potency and selectivity against the homologous enzyme Alcohol Dehydrogenase (ADH).

Case Study 2: Kinase Inhibitor Design (General)

-

Target: JAK/STAT pathway or CDK enzymes.

-

Application: The chloride is displaced by a hinge-binding motif (e.g., an aminopyrazole or indazole). The 2-(methoxymethyl) tail projects into the solvent-exposed region of the ATP binding pocket.

-

Design Win: The ether oxygen provides a "water-mimic" interaction, improving the enthalpy of binding, while the methyl cap prevents rapid oxidation.

Safety & Handling

-

Hazards: Like most chloropyrimidines, this compound is a skin and eye irritant and a potential sensitizer. It releases HCl upon hydrolysis; handle in a fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The chloropyrimidine moiety is susceptible to slow hydrolysis by atmospheric moisture.

References

-

Sigma-Aldrich. 4-Chloro-2-(methoxymethyl)pyrimidine Product Information. Link

-

Mylari, B. L., et al. (2002). Sorbitol Dehydrogenase Inhibitors. U.S. Patent No.[1] 6,414,149. Washington, DC: U.S. Patent and Trademark Office. Link

-

ChemicalBook. 4-Chloro-2-(methoxymethyl)pyrimidine Properties and Safety. Link

-

Bartholomew, J. et al. (2023).[2] Skeletal Editing of Pyrimidines to Pyrazoles. eScholarship. Link (Demonstrates pyrimidine ring stability and manipulation).

-

ResearchGate. Nucleophilic substitution reactions of 4-chloropyrimidines. Link (General protocol validation).

Sources

2-Methoxymethyl Pyrimidines: Strategic Building Blocks for Kinase Inhibitor Design

Topic: 2-Methoxymethyl Substituted Pyrimidine Building Blocks for Kinase Inhibitors Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The Solvation-Permeability Pivot

In the optimization of kinase inhibitors, the pyrimidine scaffold remains a "privileged structure," predominantly serving as a hinge-binding motif. However, a recurring bottleneck in pyrimidine-based lead optimization is the "grease vs. solubility" trade-off. Simple alkyl substitutions (e.g., 2-methyl) often suffer from poor aqueous solubility, while polar groups (e.g., 2-amino, 2-hydroxy) can introduce excessive topological polar surface area (tPSA) or unwanted hydrogen bond donors (HBD) that hamper membrane permeability.

The 2-methoxymethyl (MOM) substituted pyrimidine represents a high-value bioisostere. It occupies a unique physicochemical space:

-

Solubility: The ether oxygen accepts hydrogen bonds from water, significantly lowering LogD compared to ethyl/propyl analogs.

-

Permeability: It lacks HBDs, maintaining cell penetration.

-

Steric Profile: It extends slightly further than an ethyl group but maintains flexibility, often reaching into the solvent front or the ribose-phosphate pocket without incurring severe steric penalties.

This guide details the rational design, synthetic access, and application of 2-methoxymethyl pyrimidine building blocks in modern drug discovery.

Medicinal Chemistry Rationale

The "Ether Effect" in the Solvent Front

When a pyrimidine acts as a hinge binder (e.g., N1/C2/N3 interacting with the ATP pocket), the C2-substituent typically orients towards the solvent front (in mono-dentate binding) or the gatekeeper/back-pocket (in specific fused systems).

-

Lipophilicity Modulation: Replacing a C2-ethyl group with a C2-methoxymethyl group typically lowers cLogP by ~0.5–0.8 units. This reduction is critical for lowering non-specific binding and improving unbound fraction (

). -

Metabolic Stability: While benzylic-like ethers can be metabolic soft spots (O-dealkylation), the electron-deficient nature of the pyrimidine ring reduces the propensity for CYP-mediated oxidation at the alpha-methylene compared to a phenyl-benzyl ether.

Structural Logic Diagram

The following diagram illustrates the strategic placement of the methoxymethyl group in a typical kinase binding context.

Figure 1: Strategic orientation of the 2-methoxymethyl group. In many kinase inhibitors, the C2-substituent faces the solvent, allowing the ether oxygen to interact with bulk water, improving solubility without disrupting the critical hinge binding.

Synthetic Access: The "De Novo" Ring Construction

While functionalization of existing pyrimidines is possible, the most robust and scalable route to 2-methoxymethyl pyrimidines is the de novo cyclization using 2-methoxyacetamidine. This approach avoids the selectivity issues inherent in radical halogenation of 2-methylpyrimidines.

Retrosynthetic Analysis

The core disconnection relies on the condensation of an N-C-N fragment (amidine) with a C-C-C fragment (1,3-dielectrophile).

-

Fragment A (Amidine): 2-Methoxyacetamidine hydrochloride (commercially available or synthesized from methoxyacetonitrile).

-

Fragment B (Electrophile):

-

For 4,6-disubstituted: 1,3-diketones (e.g., acetylacetone).

-

For 4-functionalized:

-keto esters or malonates.

-

Synthetic Workflow Diagram

Figure 2: The primary synthetic route for generating the versatile 4,6-dichloro-2-(methoxymethyl)pyrimidine building block.

Detailed Experimental Protocol

Objective: Synthesis of 4,6-Dichloro-2-(methoxymethyl)pyrimidine .

Rationale: This intermediate allows for sequential

Step 1: Synthesis of 2-(Methoxymethyl)pyrimidine-4,6-diol

Reagents:

-

2-Methoxyacetamidine hydrochloride (1.0 eq)

-

Diethyl malonate (1.0 eq)

-

Sodium ethoxide (2.5 eq, 21% wt in ethanol)

-

Ethanol (anhydrous)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Base Addition: Charge the flask with anhydrous ethanol (10 mL/g of amidine). Add Sodium ethoxide solution (2.5 eq) under nitrogen.

-

Amidine Release: Add 2-Methoxyacetamidine hydrochloride (1.0 eq) portion-wise at room temperature. Stir for 15 minutes to generate the free base.

-

Cyclization: Add Diethyl malonate (1.0 eq) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (

C) and stir for 12–16 hours. Monitor by LCMS (Target mass: MW 156.14 [M+H]). -

Workup: Cool to room temperature. The sodium salt of the product may precipitate. Quench by adjusting pH to ~5–6 using 6N HCl. The diol (often existing as the dione tautomer) will precipitate.

-

Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under high vacuum.

-

Yield Expectation: 70–85%.

-

Checkpoint: The product is highly polar; do not attempt aqueous extraction with non-polar solvents.

-

Step 2: Chlorination to 4,6-Dichloro-2-(methoxymethyl)pyrimidine

Reagents:

-

Product from Step 1 (1.0 eq)

-

Phosphorus oxychloride (

) (5.0 eq - acts as solvent and reagent) - -Diethylaniline (1.0 eq) or DMF (catalytic)

Procedure:

-

Setup: Place the pyrimidine-diol in a heavy-walled flask.

-

Addition: Carefully add

(Caution: Exothermic). Add -

Reaction: Heat to reflux (

C) for 3–5 hours. The suspension should become a clear solution. -

Quench (Critical Safety Step): Cool the mixture. Remove excess

via rotary evaporation (use a caustic trap). Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature -

Extraction: Extract immediately with Dichloromethane (

). Wash organics with saturated -

Purification: Dry over

and concentrate. Purify via flash chromatography (Hexanes/EtOAc).-

Result: A pale yellow oil or low-melting solid.

-

Stability: Store at

C under argon. The methoxymethyl ether is stable to these conditions, but the chlorides are reactive.

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Step 1 | Moisture in reaction; incomplete amidine liberation. | Use strictly anhydrous EtOH. Ensure NaOEt is fresh. Increase base to 3.0 eq. |

| Product Hydrolysis (Step 2) | Exothermic quench too hot; prolonged exposure to aqueous acid. | Quench on ice/salt bath. Extract immediately. Do not let the aqueous quench sit. |

| Ether Cleavage | Lewis acid strength of | The MOM group is generally stable to |

| Regioselectivity (Next Steps) | To differentiate C4 vs C6, use steric control (add the bulkier nucleophile first) or temperature control ( |

Case Study: Optimization of a JAK Inhibitor Series

Hypothetical scenario based on typical SAR progression.

Baseline: A 2-methyl-pyrimidine lead compound showed potent JAK inhibition (

Intervention:

-

Design: The C2-methyl was replaced with C2-methoxymethyl.

-

Synthesis: Utilized the 2-methoxyacetamidine route described above.

-

Outcome:

-

Potency: Maintained (

nM). The group pointed into the solvent, not interfering with the hinge. -

Solubility: Increased to

due to the ether oxygen's H-bond accepting capacity. -

Metabolism:

(intrinsic clearance) reduced by 40%. The steric bulk of the methoxy group hindered access to the metabolic soft spot on the pyrimidine ring.

-

References

-

Synthesis of 2-Substituted Pyrimidines

-

Methoxymethyl Group Properties

-

Amidine Synthesis

-

Pyrimidine Kinase Inhibitor SAR

-

MOM Group Stability

-

Title: "Greene's Protective Groups in Organic Synthesis"[10]

- Source: Wiley Online Library.

- Context: Validates the stability of methoxymethyl ethers under basic and specific acidic conditions used in the protocol.

-

Link:

-

Sources

- 1. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents [patents.google.com]

- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemo-Orthogonality in Pyrimidine Scaffolds: A Comparative Analysis of 4-Chloro-2-(methoxymethyl)pyrimidine and 2-(chloromethyl)pyrimidine

The following technical guide is structured to address the precise mechanistic and practical distinctions between these two pyrimidine building blocks.

Executive Summary

In medicinal chemistry, the pyrimidine ring is a privileged scaffold, ubiquitous in kinase inhibitors and nucleotide analogs.[1] However, the placement of the chlorine atom—attached directly to the aromatic ring versus attached to an exocyclic methyl group—creates a fundamental dichotomy in reactivity, stability, and safety.

This guide analyzes the divergent behaviors of 4-chloro-2-(methoxymethyl)pyrimidine (Molecule A) and 2-(chloromethyl)pyrimidine (Molecule B) . While both are electrophiles, they operate via distinct mechanistic manifolds (

Part 1: The Mechanistic Divide

The core difference lies in the electronic environment of the carbon-chlorine bond.

4-Chloro-2-(methoxymethyl)pyrimidine: The Vinylogous Electrophile

-

Class: Heteroaryl Chloride.

-

Reactivity:

(Addition-Elimination) or Pd-catalyzed Cross-Coupling. -

Mechanism: The chlorine is attached to an

hybridized carbon at the C4 position. The electronegative nitrogen atoms at positions 1 and 3 pull electron density, making C4 electron-deficient. However, the bond is strong; nucleophilic attack requires the formation of a high-energy Meisenheimer complex (anionic intermediate). -

Key Insight: The C2-methoxymethyl (MOM) group acts as a spectator electronically but provides steric bulk. The MOM ether oxygen is stable to the basic conditions typically required for

but is acid-labile.

2-(Chloromethyl)pyrimidine: The Benzylic-like Electrophile

-

Class: Alkyl Chloride (Specifically:

-deficient benzylic halide). -

Reactivity:

(Concerted Substitution). -

Mechanism: The chlorine is attached to an

hybridized exocyclic carbon. The pyrimidine ring acts as a powerful electron-withdrawing group (EWG), significantly lowering the LUMO energy of the C-Cl bond. This makes the methylene carbon highly susceptible to backside attack by nucleophiles. -

Key Insight: This species is an alkylating agent .[2] Unlike the aryl chloride, it does not require activation energy to break aromaticity, making it kinetically much faster but thermodynamically unstable (prone to hydrolysis and self-polymerization).

Visualization: Mechanistic Divergence

Caption: Figure 1. Mechanistic divergence showing the stepwise addition-elimination of the aryl chloride (top) vs. the concerted displacement of the alkyl chloride (bottom).

Part 2: Reactivity Profile & Experimental Protocols

Protocol A: Functionalizing 4-Chloro-2-(methoxymethyl)pyrimidine

Objective: Displacement of C4-Cl with a secondary amine (e.g., morpholine) to create a kinase inhibitor core.

-

Challenge: The C4 position is deactivated compared to 2,4-dichloropyrimidine due to the electron-donating potential of the C2-alkyl/ether chain, though it remains electrophilic.

-

The Fix: Use of heat and a non-nucleophilic base, or Buchwald-Hartwig conditions for weaker nucleophiles.

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with 4-chloro-2-(methoxymethyl)pyrimidine (1.0 equiv) and anhydrous DMF (0.5 M).

-

Base: Add DIPEA (diisopropylethylamine) (2.5 equiv). Note: Inorganic bases like

can be used but require higher temperatures due to poor solubility in organic solvents. -

Nucleophile: Add the amine (1.2 equiv).

-

Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.[3]

-

Critical Check: If the reaction stalls, add 5 mol% DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.

-

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF. Dry over -

Caution: Avoid strong acid washes (e.g., 1M HCl) during workup, as the methoxymethyl (MOM) ether is acid-sensitive and may hydrolyze to the hydroxymethyl derivative.

Protocol B: Functionalizing 2-(Chloromethyl)pyrimidine

Objective: Alkylation of a thiol or amine using the exocyclic linker.

-

Challenge: Instability. The free base of 2-(chloromethyl)pyrimidine is prone to self-alkylation (polymerization) and rapid hydrolysis in moist air.

-

The Fix: Always store and handle as the Hydrochloride Salt . Liberate the free base in situ only in the presence of the nucleophile.

Step-by-Step Methodology:

-

Preparation: Synthesize fresh or purchase 2-(chloromethyl)pyrimidine hydrochloride . Do not store the free base.

-

Setup: Suspend the hydrochloride salt (1.0 equiv) in dry MeCN or DCM at 0 °C .

-

Nucleophile: Add the nucleophile (e.g., thiophenol, 1.1 equiv).

-

Base (The Trigger): Add

(2.5 equiv) dropwise at 0 °C.-

Mechanistic Note: The first equivalent neutralizes the HCl salt; the second equivalent scavenges the HCl generated during substitution.

-

-

Reaction: Allow to warm to Room Temperature (RT). Reaction is usually complete in < 1 hour. Do not heat unless absolutely necessary, as this promotes elimination to the exocyclic methylene species or decomposition.

-

Workup: Standard aqueous extraction.

Part 3: Comparative Data & Safety Analysis

Physicochemical & Reactivity Comparison[5][6][7]

| Feature | 4-Chloro-2-(methoxymethyl)pyrimidine | 2-(Chloromethyl)pyrimidine |

| Reactive Center | C4 (Aromatic Ring) | Exocyclic |

| Hybridization | ||

| Mechanism | ||

| Kinetics | Slow (Requires Heat/Catalyst) | Fast (Often RT or 0 °C) |

| Leaving Group Ability | Poor (Requires Meisenheimer stabilization) | Good (Chloride is displaced directly) |

| Stability (Free Base) | High (Stable solid/oil) | Low (Polymerizes/Hydrolyzes) |

| Storage Form | Free Base | Hydrochloride Salt (Required) |

| Genotoxicity Risk | Low/Moderate (Aryl halide) | High (Alkylating Agent / PGI) |

Safety Alert: Genotoxic Impurity (PGI) Management

For drug development professionals, 2-(chloromethyl)pyrimidine is classified as a Potentially Genotoxic Impurity (PGI) because it is a reactive alkyl halide capable of alkylating DNA.[2]

-

Control Strategy: It must be treated as a mutagenic intermediate (Class 2 or 3 under ICH M7 guidelines).

-

Purge Factor: Because it is highly reactive, it is often consumed in subsequent steps. However, you must demonstrate a "purge" (destruction) of this material if it is used in the final synthetic steps.

-

Analytical: Develop a derivatization GC-MS method or LC-MS/MS method to detect trace ppm levels of this intermediate in the final API.

Part 4: Strategic Application in Drug Design

When to use which?

Use 4-Chloro-2-(methoxymethyl)pyrimidine when:

-

You need to build the core scaffold of a drug (e.g., ATP-competitive kinase inhibitors).

-

You are attaching the "hinge-binder" motif.

-

The MOM group acts as a protected alcohol, which can be deprotected later (using dilute HCl or

) to reveal a primary alcohol for solubility enhancement or further functionalization.

Use 2-(Chloromethyl)pyrimidine when:

-

You are attaching a "tail" or solubilizing group to the pyrimidine.

-

You need a methylene spacer (

) between the aromatic ring and your nucleophile. -

You are synthesizing "reversed" amides or ethers where the pyrimidine acts as the benzylic-style electrophile.

Synthetic Workflow Diagram

Caption: Figure 2. Decision tree for selecting the correct pyrimidine electrophile based on structural requirements.

References

-

BenchChem. (2025).[3][5][6] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

-

Organic Syntheses. (2014). 2-Chloropyrimidine Synthesis and Reactivity. Org. Synth. Coll. Vol. 4, 336. Retrieved from

-

WuXi AppTec. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Retrieved from

-

National Institutes of Health (NIH). (2022). Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities. Molecules 27(14):4437.[7] Retrieved from

-

MDPI. (2019). Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank 2019(1), M1044. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of methoxymethyl group on pyrimidine ring in drug design

Title: The Methoxymethyl (MOM) Moiety in Pyrimidine Therapeutics: Stability, Liability, and Strategic Application

Executive Summary

The methoxymethyl (MOM) group occupies a paradoxical niche in pyrimidine-based drug design. While ubiquitous as a robust protecting group for the

Structural Dynamics & Chemical Stability

The stability of a MOM group attached to a pyrimidine ring is dictated by the atom to which it is bonded. The electronic deficiency of the pyrimidine ring ($ \pi $-deficient heteroaromatic) creates distinct reactivity profiles for Nitrogen-linked vs. Carbon-linked MOM groups.

N-MOM: The Hemiaminal Ether Instability

When attached to the pyrimidine nitrogen (e.g.,

-

Mechanism: The lone pair on the pyrimidine nitrogen is involved in aromatic resonance, reducing its basicity. However, the acetal oxygen of the MOM group remains basic. Protonation of this oxygen leads to the elimination of methanol and the formation of a resonance-stabilized

-acyliminium/oxocarbenium ion intermediate, which is rapidly quenched by water to release formaldehyde and the free pyrimidine. -

Drug Design Implication: N-MOM groups are generally unsuitable for oral drugs due to gastric instability (pH 1.5–3.5). They typically serve as protecting groups removed by Lewis acids (e.g.,

) or Bronsted acids (HCl/MeOH).

C-MOM: The Benzylic-Like Ether

A MOM group attached to a ring carbon (e.g., C-5 or C-6) behaves as a standard ether but is electronically influenced by the ring. While chemically stable to gastric acid, it introduces a significant metabolic liability (see Section 2).

Metabolic Stability & Toxicology (The CYP450 Interaction)

If a MOM group survives the stomach (or is C-linked), it faces the liver. The MOM moiety is a classic "metabolic soft spot."

Oxidative O-Dealkylation

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily target the

-

Pathway: Hydrogen abstraction

Radical formation -

Result: The MOM group cleaves to yield the parent alcohol/pyrimidine and formaldehyde .

The Formaldehyde Liability

The generation of formaldehyde (

-

Genotoxicity: Formaldehyde cross-links DNA and proteins.[1]

-

Regulatory Impact: Unless the drug is a life-saving oncology agent, the release of stoichiometric formaldehyde often triggers a clinical hold or requires extensive risk assessment under ICH M7 guidelines.

Visualizing the Degradation Pathways The following diagram contrasts the acid-catalyzed hydrolysis (Chemical) vs. CYP450-mediated oxidation (Metabolic).

Caption: Comparative degradation pathways of N-linked vs. C-linked MOM groups on pyrimidines.

Strategic Implementation: Prodrugs & Bioisosteres

Despite the instability, "MOM-like" strategies are employed in prodrug design to improve solubility.

-

The Fosamprenavir Strategy: Instead of a simple methyl, a phosphate ester is used (phosphonooxymethyl). This mimics the N-MOM structure but requires alkaline phosphatase for cleavage, releasing formaldehyde in a controlled manner.

-

Acyclovir Analogs: These use ethoxymethyl or more complex chains. The simple methoxy is avoided to prevent rapid generation of toxic metabolites without therapeutic benefit.

Data Summary: MOM Stability Profile

| Parameter | N-MOM Pyrimidine | C-MOM Pyrimidine |

| Chemical Stability (pH 1.2) | Unstable ( | Stable |

| Chemical Stability (pH 7.4) | Stable | Stable |

| Metabolic Stability (S9/Microsomes) | Moderate (Steric dependent) | Unstable (Rapid O-dealkylation) |

| Main Liability | Gastric Hydrolysis | Formaldehyde Toxicity |

| Drug Design Role | Protecting Group / Prodrug | Avoid (Metabolic Soft Spot) |

Experimental Protocols

To validate the stability of a MOM-containing lead, the following self-validating protocols are recommended.

Protocol A: pH-Rate Profile (Chemical Stability)

Objective: Determine the half-life (

-

Stock Preparation: Dissolve compound to 10 mM in DMSO.

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 5.0, and 7.4.

-

Incubation:

-

Add 10 µL stock to 990 µL pre-warmed buffer (37°C). Final conc: 100 µM.

-

Incubate in a shaking water bath.

-

-

Sampling: At

min, remove 100 µL aliquots. -

Quenching: Immediately add 100 µL cold Acetonitrile (containing Internal Standard).

-

Analysis: Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. Slope-

Validation Criteria: Reference compound (e.g., N-MOM-Uracil) should show

degradation at pH 1.2 within 60 mins.

-

Protocol B: Microsomal Stability (Metabolic Stability)

Objective: Assess susceptibility to CYP450-mediated O-dealkylation.

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

-

Reaction Mix: PBS (pH 7.4), MgCl2 (3 mM), Compound (1 µM).

-

Initiation: Pre-incubate 5 min at 37°C. Initiate with NADPH (1 mM final).

-

Timepoints: 0, 5, 15, 30, 45 min.

-

Termination: Add equal volume ice-cold Methanol.

-

Formaldehyde Detection (Optional but Recommended): Derivatize a parallel sample with Nash reagent or 2,4-DNPH to confirm formaldehyde release if parent loss is observed.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.Link

-

Hydrolysis in Drug and Prodrug Metabolism. Testa, B., & Mayer, J. M. (2003). Verlag Helvetica Chimica Acta.Link

-

N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. Emms, V. L., et al. (2023).[2] Chemical Science.[2]Link

-

Novel N-methoxymethylated (MOM) pyrimidine nucleoside mimetics. Gazivoda, T., et al. (2011). Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]Link

-

Optimization of Metabolic Stability as a Goal of Modern Drug Design. Di, L., & Kerns, E. H. (2001).[5] Drug Discovery Today.Link

Sources

- 1. Emerging mechanisms underlying formaldehyde toxicity and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. — Department of Oncology [oncology.ox.ac.uk]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. A deconstruction-reconstruction strategy for pyrimidine diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. longdom.org [longdom.org]

- 8. nedmdg.org [nedmdg.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]

Technical Procurement & Application Guide: 4-Chloro-2-(methoxymethyl)pyrimidine

This guide provides an in-depth technical analysis of 4-Chloro-2-(methoxymethyl)pyrimidine , a specialized heterocyclic building block used in the discovery of kinase inhibitors and targeted protein degraders (PROTACs).

CAS Number: 105950-89-8 Molecular Formula: C₆H₇ClN₂O Molecular Weight: 158.59 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, PROTACs)

Executive Summary

4-Chloro-2-(methoxymethyl)pyrimidine is a high-value pharmacophore scaffold. Unlike commoditized chloropyrimidines, the presence of the 2-methoxymethyl group imparts unique physicochemical properties—specifically modulation of lipophilicity (LogP) and hydrogen bond acceptance—without introducing a reactive protic center.

This compound is primarily sourced as a research-grade building block rather than a bulk solvent-grade chemical. Its procurement strategy relies heavily on the "Make vs. Buy" decision, driven by a steep price-to-volume curve in catalog listings.

Chemical Profile & Specifications

The purity of this intermediate is critical because the C4-chlorine atom is highly reactive toward nucleophilic aromatic substitution (

Standard Technical Specifications

| Parameter | Specification | Criticality |

| Appearance | White to off-white low-melting solid or oil | High (Color indicates oxidation) |

| Purity (HPLC) | Critical (Avoids side-reactions) | |

| Identity (NMR) | Conforms to structure | Must show distinct -OCH₃ singlet (~3.4 ppm) |

| Water Content | Critical (Prevents hydrolysis of C-Cl) | |

| Residual Solvents | Important for downstream biological assays |

Commercial Supply & Pricing Dynamics

The market for 4-Chloro-2-(methoxymethyl)pyrimidine is bifurcated into Catalog Suppliers (milligram scale) and Contract Research Organizations (CROs) (gram to kilogram scale).

Market Pricing Analysis (2025/2026 Estimates)

Prices reflect average catalog listings from major Western and verified Asian suppliers.

| Quantity | Supplier Type | Estimated Price Range (USD) | Lead Time |

| 100 mg | Catalog (e.g., Sigma, Fisher) | $350 - $450 | 1-2 Weeks (Stock) |

| 1 g | Catalog | $900 - $1,200 | 1-2 Weeks (Stock) |

| 10 g | Specialized CRO (e.g., Enamine) | $2,500 - $3,500 | 2-4 Weeks |

| 100 g+ | Custom Synthesis | Quote Based (~$8,000+) | 8-12 Weeks |

Strategic Insight: The cost per gram drops precipitously (>80%) when moving from catalog to custom synthesis. For requirements exceeding 5 grams, it is economically irrational to purchase from standard catalogs. Initiating a custom synthesis campaign with a qualified CRO is the standard industry approach.

Synthesis & Manufacturing (The "Make" Option)

For organizations requiring >10g, in-house synthesis or outsourced manufacturing is often preferred. The synthesis exploits the condensation of an amidine with a

Retrosynthetic Logic

The 2-position substituent (methoxymethyl) originates from the amidine precursor, while the pyrimidine ring is closed using a 3-carbon fragment (e.g., ethyl propiolate or a

Validated Synthetic Route

-

Amidine Formation: Methoxyacetonitrile is converted to methoxyacetamidine (often via the Pinner reaction or direct addition of ammonia).

-

Cyclization: Methoxyacetamidine reacts with a propiolate derivative (e.g., Ethyl propiolate) to form the pyrimidinone intermediate.

-

Chlorination: The tautomeric 4-hydroxy group is converted to the chloride using Phosphorus Oxychloride (

).

Figure 1: Industrial synthesis pathway.[1][2][3] The critical step is the regioselective cyclization to ensure the hydroxyl group is at position 4.

Technical Application in Drug Discovery

Kinase Inhibitor Design

The 4-chloro group is an excellent leaving group for

-

Mechanism: The nitrogen of the incoming amine attacks C4, displacing the chloride.

-

Role of Methoxymethyl: It occupies the "solvent-front" region of the ATP binding pocket, improving water solubility compared to a simple methyl or phenyl group.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the methoxymethyl group can serve as a vector for linker attachment if modified, or simply as a solubilizing element to counteract the high lipophilicity of the linker chain.

Handling, Safety, and Storage

Hazard Class: Irritant (Skin/Eye), Moisture Sensitive.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is susceptible to hydrolysis by atmospheric moisture, releasing HCl and reverting to the pyrimidone (inactive).

-

Handling: Weigh in a glovebox or rapid handling in a fume hood.

-

QC Check: Before use in critical reactions, check proton NMR. A shift in the aromatic protons or the appearance of a broad singlet (>10 ppm) indicates hydrolysis.

References

-

Sigma-Aldrich. "4-chloro-2-(methoxymethyl)pyrimidine | CAS 105950-89-8 Product Page." Merck KGaA. Accessed 2026.[4] Link

-

EnamineStore. "Building Blocks: Pyrimidines and related heterocycles." Enamine Ltd. Accessed 2026.[4] Link

-

PubChem. "Compound Summary: 4-Chloro-2-(methoxymethyl)pyrimidine." National Library of Medicine. Link

-

Google Patents. "Process for the preparation of 2-substituted-4-chloropyrimidines (Related Art)." US Patent US4918191A. Link

Sources

4-Chloro-2-(methoxymethyl)pyrimidine safety data sheet (SDS) and hazards

This guide serves as a technical manual for the safe handling, hazard identification, and experimental application of 4-Chloro-2-(methoxymethyl)pyrimidine (CAS: 105950-89-8).[1] It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry, specifically for nucleophilic aromatic substitution (

Safety, Hazards, and Handling Protocols for Drug Discovery[1]

Chemical Identity & Physical Properties

Target Compound: 4-Chloro-2-(methoxymethyl)pyrimidine CAS Registry Number: 105950-89-8 Role: Electrophilic Heterocyclic Intermediate[1]

| Property | Value | Context for Handling |

| Molecular Formula | ||

| Molecular Weight | 158.58 g/mol | Calculation basis for stoichiometry.[1][2] |

| Physical State | Liquid (at 20°C) | Note:[1][2] May solidify if stored at -20°C. |

| Boiling Point | ~220°C (Predicted) | High boiler; difficult to remove by standard rotavap.[1] |

| Solubility | DMSO, DCM, MeOH | Lipophilic organic solvents preferred. |

| Storage | -20°C (Inert Atmosphere) | Prevent hydrolysis of the C-Cl bond.[1] |

Hazard Identification (GHS Classification)

This compound is an alkylating agent equivalent in terms of reactivity (via the chloro-group) and possesses significant irritant properties.[1] It is classified under GHS as Warning .[3]

Core Hazard Statements (H-Codes)

-

H227: Combustible liquid.

-

H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

Critical Precautionary Statements (P-Codes)

-

P261: Avoid breathing mist/vapors.[4][5][7][8] Rationale: The liquid state increases inhalation risk during pipetting.

-

P280: Wear protective gloves/eye protection.[4][5][6][7][8] Standard: Nitrile gloves (minimum 0.11mm thickness) are required.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6][8][9][10] Remove contact lenses.[4][6][7][8][9]

Reactivity & Stability Profile

Mechanism of Instability: The 4-position chlorine atom is activated by the pyrimidine ring nitrogens, making it highly susceptible to:

-

Hydrolysis: Moisture converts the C-Cl bond to a C-OH bond (forming the pyrimidinone), rendering the compound useless for synthesis and generating HCl gas.[1]

-

Nucleophilic Attack: Reacts rapidly with amines, thiols, and alkoxides.

The Methoxymethyl (MOM) Group:

Unlike a simple methyl group, the methoxymethyl ether side chain introduces oxygen functionality.[1] While generally stable under basic conditions used for

Experimental Protocol: Safe Handling Workflow

This protocol validates safety through a "Check-Verify-Act" system.

Phase A: Preparation (The "Cold Chain")[1]

-

Retrieval: Remove container from -20°C freezer.

-

Equilibration: Allow the sealed vial to reach room temperature inside a desiccator.

-

Why? Opening a cold vial condenses atmospheric moisture, causing immediate hydrolysis of the surface layer.

-

-

Inspection: Verify the liquid is clear/yellowish. Cloudiness indicates polymerization or hydrolysis.

Phase B: Dispensing (The "Closed Loop")

Use a positive-pressure displacement method to avoid aerosol generation.[1]

-

Inert Gas Purge: Insert a nitrogen needle into the septum (if available) or work strictly within a fume hood.

-

Syringe Transfer: Use a glass syringe with a Luer-lock tip.[1] Avoid plastic syringes if using DCM, as the plunger may swell.

-

Quenching: Immediately rinse contaminated needles with 10% NaOH/MeOH solution before disposal to neutralize the electrophilic core.

Phase C: Reaction Setup (

Context)

Standard Reaction: Displacement of Chloride by Primary Amine.[1]

-

Solvent: Anhydrous DMF or THF.

-

Base: DIPEA or

(Required to scavenge the HCl byproduct). -

Temperature: 60–80°C.

-

Monitoring: TLC (Hexane/EtOAc 1:1). The product will be more polar than the starting chloride.

Emergency Response Logic

The following diagram illustrates the decision matrix for exposure incidents.

Figure 1: Decision matrix for emergency response based on GHS hazard classification.[1][9][10]

Storage & Waste Disposal Workflow

Proper disposal is critical due to the aquatic toxicity potential of halogenated heterocycles.

Figure 2: Lifecycle management from receipt to disposal.[1]

References

-

Sigma-Aldrich. (2024).[1][6] Safety Data Sheet: 4-Chloro-2-(methoxymethyl)pyrimidine. Retrieved from [1]

-

PubChem. (2024). Compound Summary: 4-Chloro-2-(methoxymethyl)pyrimidine.[1][2][11] National Library of Medicine. Retrieved from [1]

-

ECHA. (2024).[6] C&L Inventory: Pyrimidine derivatives. European Chemicals Agency. Retrieved from [1]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-chloro-2-(methoxymethyl)pyrimidine | 105950-89-8 [sigmaaldrich.com]

- 3. 4-chloro-5-methoxy-2-methylpyrimidine | 698-33-9 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine - Lead Sciences [lead-sciences.com]

Technical Guide: Pyrimidine Scaffolds with Ether Side Chains for Fragment-Based Drug Discovery

Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrimidine ring stands as a "privileged scaffold" due to its ability to mimic the adenine core of ATP, making it ubiquitous in kinase inhibitor design. However, the transition from a low-affinity fragment (

This guide focuses on a specific medicinal chemistry tactic: the utilization of ether side chains attached to the pyrimidine core. Unlike amide linkers (which introduce hydrogen bond donors and rigidity) or alkyl chains (which increase lipophilicity without specific interactions), ether linkages offers a unique "Goldilocks" zone:

-

Conformational Flexibility: Allows the fragment to "scan" the sub-pocket geometry.

-

Solvation: The ether oxygen acts as a weak hydrogen bond acceptor, improving water solubility without the desolvation penalty of strong donors.

-

Synthetic Modularity: Readily accessible via Nucleophilic Aromatic Substitution (

), enabling rapid library expansion.

Structural Design & Vector Analysis

The pyrimidine core offers three primary vectors for substitution: C2, C4, and C5 (with C6 being equivalent to C4 in symmetrical precursors).

The "Reach" Hypothesis

In FBDD, the "Reach" refers to extending a fragment from the hinge region (ATP binding site) into the solvent-exposed front or the hydrophobic back pocket.

-

C4/C6 Vector (The "Hinge" or "Gatekeeper"): Substituents here often interact with the hinge region. An ether linkage at C4 is often used to extend into the ribose pocket.

-

C2 Vector (The "Solvent Front"): This is the most common site for solubilizing ether chains (e.g., morpholine-ethyl ethers).

-

C5 Vector (The "Gatekeeper" Modulation): Substitution here is sterically sensitive. Ethers are less common here unless targeting a specific hydrophobic cleft.

Physicochemical Modulation (LLE Focus)

A critical metric in fragment optimization is Lipophilic Ligand Efficiency (LLE) :

Ether side chains are superior to all-carbon chains because they lower

Visualization: Design Logic

Figure 1: Structural logic of appending ether side chains to pyrimidine scaffolds to modulate physicochemical properties.

Synthetic Methodology: The Advantage

The synthesis of pyrimidine ethers is robust, relying primarily on Nucleophilic Aromatic Substitution (

Regioselectivity Rules

When starting with 2,4-dichloropyrimidine :

-

C4 Position: More electrophilic due to the para-like resonance contribution from N1 and N3. The first substitution with an alcohol occurs here at lower temperatures (

to RT). -

C2 Position: Less reactive. Substitution requires higher temperatures (

) and often a stronger base.

Protocol: General for Pyrimidine Ethers

Reagents:

-

Substrate: 2,4-dichloropyrimidine (1.0 eq)

-

Alcohol (R-OH): Primary or secondary alcohol (1.1 eq)

-

Base: NaH (1.2 eq) for unreactive alcohols, or

(2.0 eq) for phenols/acidic alcohols. -

Solvent: Anhydrous THF or DMF.

Step-by-Step Workflow:

-

Activation: In a flame-dried flask under

, dissolve the alcohol in anhydrous THF. -

Deprotonation: Cool to

. Add NaH portion-wise. Stir for 30 min until -

Addition: Add 2,4-dichloropyrimidine (dissolved in THF) dropwise to the alkoxide solution at

. Crucial: Slow addition favors mono-substitution at C4. -

Reaction: Allow to warm to RT. Monitor by TLC/LCMS (typically 1-4 hours).

-

Quench: Quench with sat.

. Extract with EtOAc. -

Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Synthetic Decision Tree

Figure 2: Regioselective synthesis pathways for pyrimidine ethers via nucleophilic aromatic substitution.

Fragment Screening & Validation Protocols

Once the library of pyrimidine ethers is synthesized, screening must differentiate specific binders from aggregators. Saturation Transfer Difference (STD) NMR is the method of choice for this scaffold class because it detects transient binding (

Protocol: STD-NMR Screening[4]

Objective: Identify fragments where the ether chain contributes to binding (NOE transfer from protein to ligand).

Sample Preparation:

-

Protein Conc:

(Deuterated buffer, PBS pH 7.4). -

Ligand Conc:

(Excess ligand is required; 1:20 to 1:50 ratio). -

Control: Run a sample with ligand only (no protein) to rule out artifacts.

Instrument Parameters (600 MHz recommended):

-

Pulse Sequence: stddiff (Bruker standard).

-

On-Resonance Irradiation: 0.0 to -1.0 ppm (Targeting protein methyls). Ensure no ligand signals are in this region.

-

Off-Resonance Irradiation: 30-40 ppm (Control).

-

Saturation Time: 2.0 seconds (Gaussian pulse train).

-

Relaxation Delay: > 2.5 seconds to allow full relaxation.

Data Interpretation:

-

Positive Hit: Signals appear in the difference spectrum (Off-Resonance minus On-Resonance).

-

Epitope Mapping: The protons on the ether chain showing the strongest STD effect are in closest contact with the protein surface. This validates if the ether "reach" is effective.[1][2]

Data Summary: Ether vs. Alkyl/Amide Linkers

The following table summarizes why ether linkers are preferred in specific FBDD contexts, comparing them to standard alkyl or amide linkers.

| Property | Ether Linker (-O-) | Alkyl Linker (-CH2-) | Amide Linker (-CONH-) |

| Flexibility | High (Rotatable) | High (Rotatable) | Low (Planar/Rigid) |

| Solubility | Moderate (H-bond acceptor) | Low (Hydrophobic) | High (H-bond donor/acceptor) |

| Metabolic Stability | High (generally) | High | Low (Protease/Amidase liability) |

| cLogP Contribution | Lowers cLogP (Good for LLE) | Increases cLogP | Lowers cLogP |

| Desolvation Penalty | Low | None | High (requires stripping water) |

| Synthetic Access | High ( | Moderate (Coupling) | High (Amide coupling) |

Case Study: Optimization of a Kinase Inhibitor

Context: A fragment screen against a Tyrosine Kinase (e.g., EGFR or CDK) identified a 4-amino-pyrimidine core.

-

Hit: 4-amino-pyrimidine (

). -

Problem: Low potency, poor solubility.

-

Strategy: Grow the fragment at the C6 position using an ether linker to reach the solvent front.

Evolution:

-

Fragment: 4-amino-pyrimidine.

-

Gen 1 (Alkyl): Addition of ethyl group. Potency increases (

) but solubility drops. -

Gen 2 (Ether): Addition of 2-methoxyethyl ether at C6.

-

The oxygen atom accepts a H-bond from a lysine at the solvent channel entrance.

-

Potency improves to

. -

Solubility increases 10-fold.

-

-

Lead (Complex Ether): Extension to a morpholino-ethyl ether.

-

Morpholine sits in the solvent bulk (solubilizing).

-

Ether linker creates the correct geometry without steric clash.

-

Final

.

-

Visualization: Screening Cascade

Figure 3: The fragment-based screening cascade, moving from library generation to structural validation.

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link (Context: General FBDD principles).

-

Mayer, M., & Meyer, B. (1999). "Characterization of ligand binding by saturation transfer difference NMR spectroscopy." Angewandte Chemie International Edition. Link (Context: STD-NMR Protocol).

-

Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry. Link (Context: Pyrimidine/Pyrazole scaffold optimization).

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link (Context: Frequency of SnAr and Ether synthesis in MedChem).

-

Jahromi, S., et al. (2022). "Fragment screening by ligand observed NMR." Bruker Application Notes. Link (Context: Detailed NMR screening parameters).

Sources

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-(methoxymethyl)pyrimidine

[1]

Executive Summary

This guide details optimized protocols for the functionalization of 4-Chloro-2-(methoxymethyl)pyrimidine via nucleophilic aromatic substitution (SNAr). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and agrochemicals. While the 4-chloro position is inherently activated, the specific electronic and steric influence of the 2-methoxymethyl group requires tailored reaction conditions to maximize yield and suppress hydrolysis.

Key Technical Insights:

-

Reactivity: The 2-methoxymethyl group exerts a mild inductive withdrawing effect (

) due to the ether oxygen, slightly enhancing electrophilicity at C4 compared to 2-methyl analogs. -

Chemoselectivity: The primary failure mode is hydrolysis to 4-hydroxy-2-(methoxymethyl)pyrimidine, particularly in "wet" polar aprotic solvents.

-

Lewis Basicity: The ether oxygen at C2 can chelate alkali metals (

,

Mechanistic Foundation

Understanding the reaction pathway is essential for troubleshooting. The reaction proceeds via a classic addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.[1][2]

Reaction Pathway Diagram

The following diagram illustrates the energy landscape and intermediate states for the amination of the substrate.

Caption: Stepwise addition-elimination mechanism. The resonance stabilization of the Meisenheimer complex by ring nitrogens is the driving force.

Critical Process Parameters (CPP)

Solvent Selection Matrix

The choice of solvent dictates the reaction rate and the impurity profile.

| Solvent Class | Examples | Suitability | Mechanistic Insight |

| Protic | Ethanol, n-Butanol, iPrOH | High | Solvates the leaving group ( |

| Polar Aprotic | DMF, DMSO, NMP | Medium | Enhances nucleophilicity of the attacker ("naked anion" effect). Risk: High hydroscopicity leads to hydrolysis side-products. |

| Ethereal | THF, 1,4-Dioxane | Low/Medium | Good for alkoxide nucleophiles. Poor solubility for amine salts often requires high temps (sealed tube). |

Base Selection

-

Organic Bases (DIPEA, TEA): Preferred for aminations. They ensure homogeneity in organic solvents.

-

Inorganic Bases (

,

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines (Standard)

Best for: Anilines, aliphatic amines, and cyclic amines.

Reagents:

-

4-Chloro-2-(methoxymethyl)pyrimidine (1.0 equiv)

-

Amine Nucleophile (1.1 – 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: n-Butanol (or Ethanol for lower boiling amines)

Step-by-Step Procedure:

-